5-Trimethylsilanylethynyl-1H-indazole
Description
5-Trimethylsilanylethynyl-1H-indazole is a substituted indazole derivative featuring a trimethylsilylethynyl group at the 5-position of the indazole scaffold. The trimethylsilyl (TMS) group attached to an ethynyl linker confers unique steric and electronic properties to the molecule. The compound’s structural uniqueness positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors requiring hydrophobic interactions.
Properties
Molecular Formula |
C12H14N2Si |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-(1H-indazol-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,3)7-6-10-4-5-12-11(8-10)9-13-14-12/h4-5,8-9H,1-3H3,(H,13,14) |
InChI Key |
QCMDQKWSCIJMCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron Effects: The TMS-ethynyl group is weakly electron-donating due to silicon’s +I effect, contrasting with electron-withdrawing substituents (e.g., Br, NO₂) in other indazoles. This difference influences reactivity in electrophilic substitution or metal-catalyzed reactions .
- Steric Hindrance : The bulky TMS-ethynyl group may restrict rotational freedom, impacting binding to biological targets compared to smaller substituents like Br .
Physicochemical Properties
Melting Points and Solubility:
- Halogenated Indazoles/Indoles : Bromo- and iodo-substituted compounds (e.g., 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ) exhibit high melting points (>200°C) due to strong halogen-mediated crystal packing .
- Nitro-Substituted Indazoles: Polar NO₂ groups (e.g., 5-Nitro-3-(thiophen-2-yl)-1H-indazole) reduce solubility in organic solvents but enhance aqueous stability .
- TMS-Ethynyl Indazole: Expected to have a lower melting point (<150°C) due to steric disruption of crystal lattice, with high solubility in nonpolar solvents (e.g., DCM, THF).
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